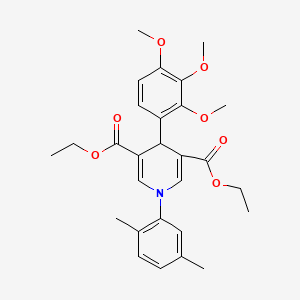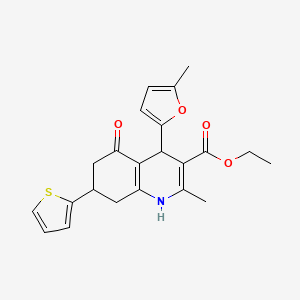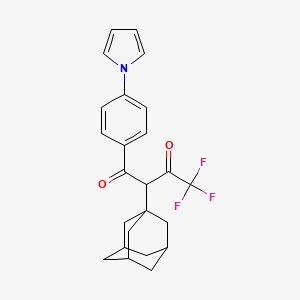![molecular formula C22H16BrClN2O4 B11079055 1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea](/img/structure/B11079055.png)
1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[7-(2-BROMOBENZOYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-N’-(3-CHLOROPHENYL)UREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxin core, which is a heterocyclic structure containing oxygen atoms, and is substituted with bromobenzoyl and chlorophenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(2-BROMOBENZOYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-N’-(3-CHLOROPHENYL)UREA typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxin Core: The benzodioxin core can be synthesized through a cyclization reaction involving appropriate dihydroxybenzene derivatives and dihaloalkanes under basic conditions.
Introduction of Bromobenzoyl Group: The bromobenzoyl group is introduced via an acylation reaction using bromobenzoyl chloride and a suitable base, such as pyridine or triethylamine.
Attachment of Chlorophenyl Urea: The final step involves the reaction of the intermediate product with 3-chlorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[7-(2-BROMOBENZOYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-N’-(3-CHLOROPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[7-(2-BROMOBENZOYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-N’-(3-CHLOROPHENYL)UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[7-(2-BROMOBENZOYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-N’-(3-CHLOROPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[7-(2-BROMOBENZOYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-THIOPHENECARBOXAMIDE: Similar structure with a thiophene carboxamide group instead of chlorophenyl urea.
N-{7-[(2-BROMOPHENYL)CARBONYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}THIOPHENE-2-CARBOXAMIDE: Another derivative with a thiophene carboxamide group.
Uniqueness
N-[7-(2-BROMOBENZOYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-N’-(3-CHLOROPHENYL)UREA is unique due to the presence of both bromobenzoyl and chlorophenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H16BrClN2O4 |
|---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
1-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C22H16BrClN2O4/c23-17-7-2-1-6-15(17)21(27)16-11-19-20(30-9-8-29-19)12-18(16)26-22(28)25-14-5-3-4-13(24)10-14/h1-7,10-12H,8-9H2,(H2,25,26,28) |
InChI Key |
CXIUMEGZTDFFQW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)NC3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]furan-2-carboxamide](/img/structure/B11078974.png)
![3-amino-N-(2,4-dibromophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11078981.png)
![methyl 2-({[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetyl}amino)benzoate](/img/structure/B11078997.png)
![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11079010.png)
![3,5-Dimethyl 4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11079018.png)

![4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11079027.png)
![N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B11079032.png)

![Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11079041.png)


![4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B11079062.png)
![(5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11079068.png)
